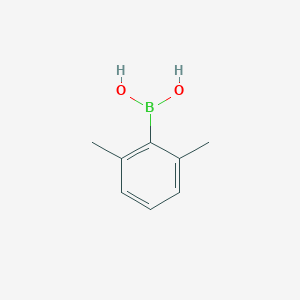
Acide 2,6-diméthylphénylboronique
Vue d'ensemble
Description
2,6-Dimethylphenylboronic acid is a chemical compound with the molecular formula C8H11BO2 . It is a white crystalline powder and is used as a reagent for various chemical reactions .
Synthesis Analysis
This compound is used as a reagent in palladium-catalyzed Suzuki-Miyaura coupling reactions . It is also involved in Pd-catalyzed homocouplings and Rhodium (I)-catalyzed 1,4-addition reactions .Molecular Structure Analysis
The linear formula of 2,6-Dimethylphenylboronic acid is (CH3)2C6H3B(OH)2 . It has a molecular weight of 149.98 .Chemical Reactions Analysis
2,6-Dimethylphenylboronic acid is used in various chemical reactions. It is a reagent for palladium-catalyzed Suzuki-Miyaura coupling reactions, Pd-catalyzed homocouplings, and Rhodium (I)-catalyzed 1,4-addition reactions .Physical And Chemical Properties Analysis
2,6-Dimethylphenylboronic acid is a white crystalline powder . It has a melting point of 105 °C (dec.) . The compound has a molecular weight of 149.98 and its linear formula is (CH3)2C6H3B(OH)2 .Applications De Recherche Scientifique
Réactions de couplage de Suzuki-Miyaura
“Acide 2,6-diméthylphénylboronique” est utilisé comme réactif dans les réactions de couplage de Suzuki-Miyaura . La réaction de Suzuki-Miyaura est un type de réaction de couplage croisé catalysée au palladium, qui est largement utilisée en chimie organique pour synthétiser des liaisons carbone-carbone.
Nitration ipso à un pot d'acides arylboroniques
Ce composé est également utilisé dans la nitration ipso à un pot d'acides arylboroniques . Ce procédé implique la nitration des acides arylboroniques, qui est une étape clé dans la synthèse de nombreux composés organiques.
Réactions de couplage croisé catalysées au nickel
“this compound” est utilisé dans les réactions de couplage croisé catalysées au nickel . Ces réactions sont importantes dans le domaine de la synthèse organique, permettant la formation de liaisons carbone-carbone.
Synthèse d'acétals de chromène
Il est utilisé dans la synthèse d'acétals de chromène . Les acétals de chromène sont des composés importants en chimie organique et sont utilisés dans la synthèse de divers composés organiques.
Safety and Hazards
Mécanisme D'action
Target of Action
2,6-Dimethylphenylboronic acid is primarily used as a reagent in various chemical reactions . It doesn’t have a specific biological target but plays a crucial role in facilitating the formation of carbon-carbon bonds in organic synthesis .
Mode of Action
The compound is often used in palladium-catalyzed Suzuki-Miyaura coupling reactions . In these reactions, it acts as a boron-based reagent that provides a boronic acid moiety. This moiety can cross-couple with various organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds .
Biochemical Pathways
As a chemical reagent, 2,6-Dimethylphenylboronic acid doesn’t directly participate in any biochemical pathways. It’s instrumental in the synthesis of various organic compounds, including pharmaceuticals and complex natural products . These synthesized compounds may influence various biochemical pathways depending on their structure and function.
Result of Action
The primary result of the action of 2,6-Dimethylphenylboronic acid is the formation of new carbon-carbon bonds. This property is exploited in the synthesis of a wide range of organic compounds, including pharmaceuticals and complex natural products .
Action Environment
The action of 2,6-Dimethylphenylboronic acid is highly dependent on the reaction conditions, including temperature, solvent, and the presence of a suitable catalyst . Its stability and reactivity can be influenced by these factors. For instance, it’s typically used under mild conditions in palladium-catalyzed Suzuki-Miyaura coupling reactions .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2,6-Dimethylphenylboronic acid are primarily associated with its role in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction . The 2,6-Dimethylphenylboronic acid acts as a boron reagent in this process .
Cellular Effects
As a reagent in Suzuki-Miyaura coupling reactions, it may influence cellular processes indirectly through the products of these reactions .
Molecular Mechanism
The molecular mechanism of 2,6-Dimethylphenylboronic acid involves its role in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid moiety of 2,6-Dimethylphenylboronic acid forms a new carbon-carbon bond with another organic compound in the presence of a palladium catalyst .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 105 °C (dec.) .
Metabolic Pathways
As a boron reagent in Suzuki-Miyaura coupling reactions, it may be involved in the metabolic pathways of the products of these reactions .
Propriétés
IUPAC Name |
(2,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDTWWZIHJEZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342610 | |
| Record name | 2,6-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100379-00-8 | |
| Record name | 2,6-Dimethylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100379-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the key findings regarding the synthesis of 2,6-Dimethylphenylboronic acid in the study?
A1: The research primarily explored the synthesis of various alkyl-phenylboronic acids, including 2,6-Dimethylphenylboronic acid. A key finding was the successful implementation of a "one-pot" synthesis method for 2,6-Dimethylphenylboronic acid, unlike other para-alkyl-phenylboronic acids. [] This method streamlines the synthesis process, potentially offering advantages in efficiency and scalability. The study further optimized the "one-pot" synthesis by investigating the impact of boronation reagent, reactant proportions, and solvent choices on the final yield. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B34799.png)
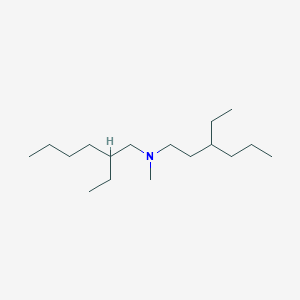
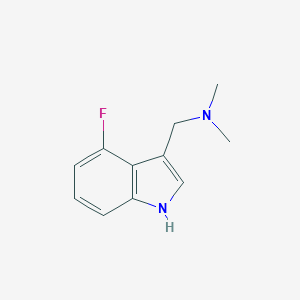
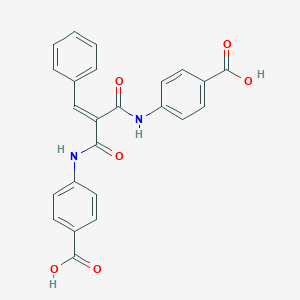
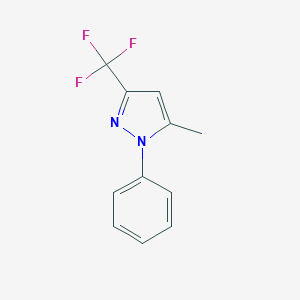

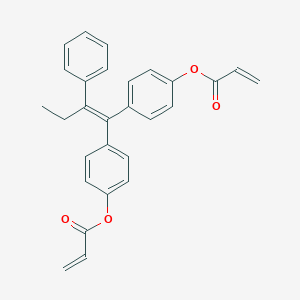
![4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B34814.png)

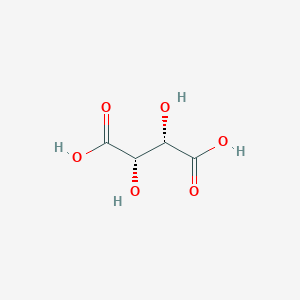

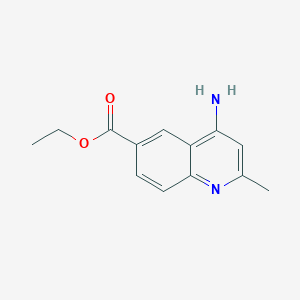
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)

